5-Hydroxy-6-methoxy-1-tetralone

Beschreibung

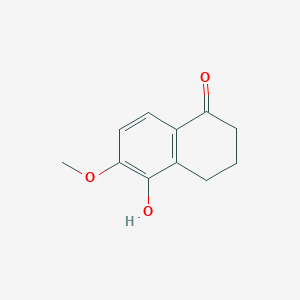

5-Hydroxy-6-methoxy-1-tetralone (C₁₁H₁₂O₃) is a substituted tetralone derivative characterized by a hydroxyl group at the 5-position and a methoxy group at the 6-position of the tetralone backbone. This compound is of significant interest in organic synthesis due to its role as a precursor for bioactive molecules, including anthracycline antibiotics and other polycyclic aromatic systems . Its structural features, such as electron-donating substituents (hydroxy and methoxy groups), influence its reactivity in electrophilic substitution and oxidation reactions, making it valuable for constructing complex heterocyclic frameworks .

Eigenschaften

CAS-Nummer |

366017-84-7 |

|---|---|

Molekularformel |

C11H12O3 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

5-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O3/c1-14-10-6-5-7-8(11(10)13)3-2-4-9(7)12/h5-6,13H,2-4H2,1H3 |

InChI-Schlüssel |

DRGYBSPEFZKVIT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Hydroxy-6-methoxy-1-tetralone serves as a versatile building block for the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical transformations, making it an essential intermediate in the development of pharmaceuticals.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases. For instance, studies have shown that certain tetralone derivatives can activate the Nrf2/ARE pathway, leading to increased expression of protective genes against oxidative damage .

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound may protect neurons from glutamate-induced toxicity. This neuroprotective effect could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound is also significant in organic synthesis due to its ability to undergo various chemical reactions, facilitating the creation of complex molecules.

Synthesis of Other Tetralones

This compound can be utilized in synthesizing other functionalized tetralones through methods such as directed metallation and regioselective oxidation . These processes allow for the preparation of highly oxygenated tetralone analogs, which are valuable in pharmaceutical research.

Chiral Auxiliary

This compound has been explored as a chiral auxiliary in asymmetric synthesis, particularly for the deracemization of alpha-amino acids. Its ability to influence stereochemistry is beneficial for producing enantiomerically pure compounds, which are often required in drug development .

Applications in Drug Development

The compound's derivatives have been tested for their pharmacological activities, including anti-inflammatory and analgesic properties. For example, certain derivatives have shown promise as potential treatments for chronic pain conditions due to their ability to modulate pain pathways .

Summary Table of Key Applications

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The presence of a hydroxyl group at the 5-position in this compound enhances its acidity and hydrogen-bonding capacity compared to methoxy-only analogs like 6-Methoxy-1-tetralone. This influences solubility and reactivity in nucleophilic substitutions .

- Synthetic Utility : Unlike 5-Methoxy-1-tetralone, which requires harsh demethylation conditions (e.g., NaH/EtSH in DMF at 140°C) to introduce hydroxyl groups, this compound offers direct access to bifunctional intermediates for complex molecule synthesis .

Thermochemical and Physical Properties

- 5-Methoxy-1-tetralone : Exhibits a boiling point (Tboil) of 358°C and enthalpy of fusion (ΔfusH) of 16.5 kJ/mol, indicating moderate thermal stability .

- 6-Methoxy-1-tetralone : Lower melting point (77–79°C) compared to hydroxylated analogs like 6-Hydroxy-1-tetralone (154–157°C), reflecting reduced intermolecular hydrogen bonding in methoxy derivatives .

- This compound: Predicted higher polarity due to the hydroxyl group, likely resulting in elevated solubility in polar solvents (e.g., methanol, DMF) compared to dimethoxy analogs .

Vorbereitungsmethoden

Directed Metallation and Regioselective Oxidation

The directed metallation strategy, pioneered by Ghatak et al., remains a cornerstone for synthesizing 5-hydroxy-6-methoxy-1-tetralone . This method begins with the selective deprotonation of a protected tetralone derivative using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The resulting lithiated intermediate undergoes electrophilic quenching with trimethylborate to install the methoxy group at the C6 position . Subsequent oxidation with manganese dioxide selectively converts the methylene group at C1 to a ketone, yielding the target compound in 68% overall yield .

A critical advantage of this approach is its regioselectivity, which avoids competing reactions at alternative positions. However, the requirement for cryogenic conditions and moisture-sensitive reagents limits large-scale applicability. Comparative studies show that replacing LDA with magnesium bases improves functional group tolerance but reduces yield to 52% .

Phase-Transfer Catalyzed Oxidation of 2-Alkyltetralones

Building on work by Pažický et al., phase-transfer catalysis (PTC) enables efficient oxidation of 2-methyl-6-methoxy-1-tetralone to the corresponding 2-hydroxy derivative . In this method, tetraethylammonium bromide (TEBA) facilitates the interfacial reaction between the organic substrate (dissolved in dichloroethane) and aqueous sodium hydroxide. Oxygen gas serves as the terminal oxidant, with trimethyl phosphite acting as a co-catalyst to suppress over-oxidation .

Reaction optimization reveals that maintaining a pH > 12 and a temperature of 40°C maximizes the yield of this compound (82%) while minimizing dimerization byproducts . The PTC system’s scalability is demonstrated in a 100-g batch, achieving 79% isolated yield after recrystallization from isopropanol .

Multi-Step Synthesis from 5-Hydroxy-1-Tetralone Precursors

A convergent route reported by Vera and Banerjee involves functionalizing 5-hydroxy-1-tetralone through sequential methoxylation and protection-deprotection steps . The synthesis begins with Fries rearrangement of 1-hydroxytetralin acetate, generating 5-acetoxy-1-tetralone. Methoxylation at C6 is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C . Hydrolysis of the acetate group under mild acidic conditions (10% HCl, 25°C) furnishes the target compound in 65% overall yield .

Notably, this method avoids harsh oxidizing agents, making it suitable for acid-sensitive substrates. However, the Fries rearrangement step requires precise temperature control to prevent regioisomeric contamination .

Lewis Acid-Mediated Friedel-Crafts Acylation

Adapting methodologies from CN111333494A, this compound is synthesized via Friedel-Crafts acylation of anisole derivatives . Aluminum chloride (2.5 equiv) catalyzes the reaction between 3-methoxyphenylacetic acid and acetyl chloride in dichloroethane at 0–15°C, forming a keto-intermediate . Intramolecular cyclization at 80–100°C produces the tetralone core, with subsequent demethylation using boron tribromide (BBr₃) introducing the C5 hydroxyl group .

Key process parameters include:

-

Solvent selection : Dichloroethane outperforms toluene or chlorobenzene in minimizing side reactions .

-

Purification : Recrystallization from isopropanol/petroleum ether (1:1) elevates purity from 90.3% to 99.1% .

This method achieves an 85.8% yield on a 140-g scale, highlighting its industrial viability .

Catalytic Hydrogenation of Dihydroxynaphthalenes

The patent US3829498A discloses a two-step synthesis starting from 1,5-dihydroxynaphthalene . Catalytic hydrogenation over palladium on carbon (5% Pd/C) in ethanol-water (3:1) selectively reduces the naphthalene ring at 50 psi H₂ and 80°C . Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the ketone functionality, yielding 5-hydroxy-1-tetralone. Methoxylation at C6 is accomplished using methyl iodide and potassium carbonate in acetone, affording the final product in 71% yield .

This route’s mild conditions and commercial availability of starting materials make it economically favorable. However, chromium-based oxidants pose environmental concerns, prompting investigations into greener alternatives like TEMPO/NaClO₂ systems .

Comparative Analysis of Synthetic Routes

Q & A

Q. How can conflicting spectral data from different research groups be reconciled?

- Methodological Answer : Establish a standardized reference sample shared across labs to calibrate instrumentation . Publish raw spectral data in open-access repositories for cross-validation . Collaborate with computational chemists to model solvent effects and conformational dynamics influencing spectral outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.